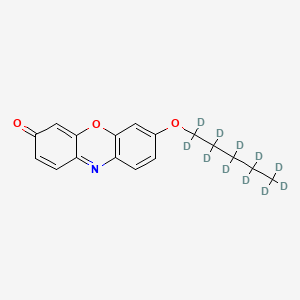
2'-Oxo Ifosfamide-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Oxo Ifosfamide-d4 is a stable isotope-labeled compound used primarily in pharmaceutical research and analytical testing. It is a derivative of ifosfamide, an oxazaphosphorine alkylating agent widely used in chemotherapy for treating various cancers. The inclusion of deuterium atoms in 2’-Oxo Ifosfamide-d4 enhances its stability and allows for precise tracking in metabolic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2’-Oxo Ifosfamide-d4 involves the incorporation of deuterium atoms into the ifosfamide molecule. This process typically starts with the preparation of deuterated precursors, followed by their reaction with appropriate reagents to form the final product. The reaction conditions often include controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of 2’-Oxo Ifosfamide-d4 follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the deuterated compounds and maintain the integrity of the isotope labeling. Quality control measures are stringent to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2’-Oxo Ifosfamide-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert it back to its parent compound or other derivatives.
Substitution: Substitution reactions can occur at the chloroethyl groups, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can participate in substitution reactions under mild conditions.
Major Products Formed: The major products formed from these reactions include various deuterated metabolites and derivatives of ifosfamide, which are useful in studying the pharmacokinetics and pharmacodynamics of the drug.
Applications De Recherche Scientifique
2’-Oxo Ifosfamide-d4 has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of ifosfamide and its metabolites.
Biology: Employed in metabolic studies to track the distribution and breakdown of ifosfamide in biological systems.
Medicine: Helps in understanding the pharmacokinetics and pharmacodynamics of ifosfamide, aiding in the development of more effective cancer treatments.
Industry: Utilized in the quality control of pharmaceutical products to ensure the consistency and reliability of ifosfamide formulations.
Mécanisme D'action
The mechanism of action of 2’-Oxo Ifosfamide-d4 is similar to that of ifosfamide. It acts as an alkylating agent, forming cross-links between DNA strands, which inhibits DNA synthesis and leads to cell death. The compound requires biotransformation in the liver by the cytochrome P450 system to become active. The active metabolites then interact with nucleic acids and other intracellular structures, resulting in cytotoxic effects.
Comparaison Avec Des Composés Similaires
Ifosfamide: The parent compound, widely used in chemotherapy.
Cyclophosphamide: Another oxazaphosphorine alkylating agent with similar applications.
Trofosfamide: A less commonly used derivative with similar properties.
Uniqueness of 2’-Oxo Ifosfamide-d4: The primary uniqueness of 2’-Oxo Ifosfamide-d4 lies in its deuterium labeling, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it an invaluable tool in research settings where accurate measurement of drug behavior is crucial.
Propriétés
Numéro CAS |
1329497-14-4 |
|---|---|
Formule moléculaire |
C7H13Cl2N2O3P |
Poids moléculaire |
279.09 |
Nom IUPAC |
2-chloro-1-[2-(2-chloroethylamino)-4,4,5,5-tetradeuterio-2-oxo-1,3,2$l^{5} |
InChI |
InChI=1S/C7H13Cl2N2O3P/c8-2-3-10-15(13)11(7(12)6-9)4-1-5-14-15/h1-6H2,(H,10,13)/i1D2,4D2 |
Clé InChI |
KJRISYCCYWZCOF-RUKOHJPDSA-N |
SMILES |
C1CN(P(=O)(OC1)NCCCl)C(=O)CCl |
Synonymes |
2-Chloro-1-[2-[(2-chloroethyl)amino]dihydro-2-oxido-2H-1,3,2-oxazaphosphorin-3(4H)-yl]ethanone-d4; 3-(Chloroacetyl)-N-(2-chloroethyl)tetrahydro-2H-1,3,2-oxazaphosphorin-2-amine-d4 2-Oxide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(Prop-1-en-2-yl)amino]cyclopropane-1-carboxylic acid](/img/structure/B588833.png)
